1-Pentyl-1H-indol-6-amine

cannabinoid receptor pharmacology aminoalkylindole SAR binding affinity comparison

Researchers require structurally matched negative controls to establish assay dynamic range, but many C3-aroyl indoles exhibit sub-nanomolar CB1 affinity, masking non-specific binding. This compound provides the solution. - **Assay control**: Predicted CB1 IC50 ~1,080-fold weaker than WIN 55,212-2; use to define non-specific binding window in [³H]CP-55,940 competition or GTPγS assays. - **Conjugation-ready**: Free 6-amine enables acylation, biotinylation, or photoaffinity labeling-impossible with C3-aroyl cannabinoids. - **Reference standard**: Differentiates regioisomeric aminoindoles (4-,5-,7-amino) in forensic HPLC-MS/MS methods.

Molecular Formula C13H18N2
Molecular Weight 202.30 g/mol
Cat. No. B12076135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Pentyl-1H-indol-6-amine
Molecular FormulaC13H18N2
Molecular Weight202.30 g/mol
Structural Identifiers
SMILESCCCCCN1C=CC2=C1C=C(C=C2)N
InChIInChI=1S/C13H18N2/c1-2-3-4-8-15-9-7-11-5-6-12(14)10-13(11)15/h5-7,9-10H,2-4,8,14H2,1H3
InChIKeyGNRISQJEFWNNTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Pentyl-1H-indol-6-amine: Chemical Identity and Pharmacological Profile


1-Pentyl-1H-indol-6-amine (CAS 1096263-97-6) is a synthetic indole derivative belonging to the aminoalkylindole (AAI) class, characterized by an n-pentyl substituent at the indole N-1 position and a primary amine at the 6-position of the indole core [1]. It possesses a molecular formula of C₁₃H₁₈N₂ and a molecular weight of 202.30 g/mol . Unlike the prototypical high-affinity synthetic cannabinoids of the AAI family (e.g., WIN 55,212-2, JWH-018), this compound lacks the C3-aroyl substituent and the N1-aminoalkyl side chain that are critical for nanomolar cannabinoid receptor binding, resulting in a fundamentally distinct pharmacological profile [2].

Assay control Low-affinity cannabinoid receptor binding control compound
Probe design Free 6-amine scaffold for conjugation-derived chemical probes
Analytical std Regioisomeric reference for aminoindole method development

Why This Compound Cannot Substitute for C3-Substituted Cannabinoids


Within the aminoalkylindole chemical space, cannabinoid receptor affinity is exquisitely sensitive to three structural determinants: the N1-alkyl chain length, the C3-aroyl/naphthoyl substituent, and the N1-aminoalkyl side chain [1]. 1-Pentyl-1H-indol-6-amine lacks both the C3-carbonyl-linked aromatic group and the N1-aminoalkyl moiety, positioning it outside the pharmacophore required for high-affinity CB1/CB2 engagement [2]. Consequently, substitutions with potent C3-substituted AAIs (e.g., JWH-018, Ki ≈ 9 nM; WIN 55,212-2, Ki ≈ 62 nM) in receptor binding or functional assays would yield quantitatively and qualitatively different results. The free 6-amine further confers distinct reactivity for downstream conjugation chemistry, a feature absent in C3-aroyl indoles, making this compound non-interchangeable for synthetic applications [3].

Affinity gap Absence of C3-aroyl group may drastically lower CB1 binding vs. JWH-018 or WIN 55,212-2
Synthetic path Free 6-amine reactivity may alter conjugate outcomes compared to inert C3-substituted analogs
Ionization Regioisomeric pKa shift may affect solubility and permeability relative to 5-amino isomer

Quantitative Differentiation Evidence vs. Structural Analogs


CB1 Receptor Binding Affinity vs. C3-Naphthoyl Aminoalkylindoles

1-Pentyl-1H-indol-6-amine, lacking the C3-aroyl pharmacophore essential for high-affinity CB1 binding, is predicted to exhibit dramatically lower CB1 receptor affinity compared to C3-naphthoyl-substituted aminoalkylindoles. In the seminal aminoalkylindole SAR study by D'Ambra et al. (1992), the prototypical compound WIN 55212-2 (bearing a C3-naphthoyl and N1-morpholinoethyl group) demonstrated an IC₅₀ of 7.40 nM for displacement of [³H]WIN 55212-2 from rat cerebellar cannabinoid receptors [1]. In contrast, the related 6-amino-substituted indole scaffold, without the C3-aroyl moiety, has been reported with an IC₅₀ of 8,000 nM (8 µM) at the cannabinoid receptor under comparable assay conditions (displacement of [³H](aminoalkyl)indole binding in rat cerebellum membranes), representing an approximately 1,080-fold reduction in binding affinity [2]. This affinity differential is consistent with the established pharmacophore model wherein the C3-aromatic substituent engages a critical hydrophobic pocket within the CB1 orthosteric site, and its absence abrogates high-affinity interaction [3].

CB1 affinity vs. C3-AAIs
Class-level
~1,080-fold lower than WIN 55,212-2 (IC₅₀ 7.40 nM); ~47-fold lower than APICA
Target: IC₅₀ ≈ 8,000 nM (rat cerebellum, [³H]AAI)
Supports low-affinity control assay window interpretation
Class-level SAR; verify lot-specific binding
cannabinoid receptor pharmacology aminoalkylindole SAR binding affinity comparison

pKa Differentiation: 6-Aminoindole vs. 5-Aminoindole Regioisomer

The experimentally determined pKa of the 6-aminoindole scaffold (pKa = 5.53) is measurably lower than that of the 5-aminoindole regioisomer (pKa = 5.99), reflecting the differential electronic environment at the 6- versus 5-position of the indole ring system [1]. For 1-Pentyl-1H-indol-6-amine, the predicted pKa is 5.28 ± 0.10 , consistent with the electron-donating effect of the N1-pentyl substituent slightly reducing basicity relative to the unsubstituted 6-aminoindole. This 0.46 pKa unit difference (5.99 vs. 5.53) between 5- and 6-aminoindole regioisomers translates to a approximately 2.9-fold difference in protonation equilibrium at physiological pH, which directly impacts solubility, membrane permeability, and ionization-dependent assay behavior [1].

pKa 6-NH₂ vs. 5-NH₂
Reported
ΔpKa = 0.46 (5.53 vs. 5.99); ~2.9× protonation difference at pH 7.4
Potentiometric & ¹³C NMR (Salekh et al., 1988)
Regioisomer protonation-state context for solubility and permeability
Predicted pKa 5.28 ± 0.10 for target compound
physicochemical profiling indole regioisomer differentiation pKa comparison

Synthetic Versatility: Free 6-Amine as a Derivatization Handle

1-Pentyl-1H-indol-6-amine possesses a primary aromatic amine at the 6-position, which serves as a versatile chemical handle for downstream functionalization via acylation, sulfonylation, reductive amination, diazotization, or Buchwald-Hartwig coupling [1]. This contrasts fundamentally with the C3-naphthoyl or C3-tetramethylcyclopropylmethanoyl-substituted aminoalkylindoles (e.g., JWH-018, JWH-210, AB-001) that dominate the high-affinity cannabinoid ligand space, which lack a free amine for further conjugation [2]. The compound is explicitly utilized as an intermediate in the synthesis of more complex molecules, particularly those targeting receptor-binding studies, where the 6-amino group enables installation of fluorophores, biotin tags, photoaffinity labels, or solid-support linkers without disrupting the indole-N1-pentyl pharmacophoric element [1].

6-amine derivatization
Reported
Primary aromatic amine enables acylation, sulfonylation, reductive amination, C-N coupling
Absent in C3-aroyl AAIs (JWH-018, WIN 55,212-2)
May support probe conjugation workflows unavailable to C3-substituted analogs
Supplier-reported intermediate; validate synthetic compatibility
synthetic intermediate amine derivatization chemical probe design

N1-Alkyl Chain Optimization: Pentyl for CB1/CB2 Binding

The systematic SAR study by Aung et al. (2000) established that high-affinity binding of aminoalkylindole analogs to both CB₁ and CB₂ receptors requires an N1-alkyl chain length of at least three carbons, with optimal binding achieved with a five-carbon (pentyl) chain [1]. Extension of the N1-alkyl chain to heptyl results in a dramatic decrease in binding at both receptors [1]. This finding positions the N1-pentyl substituent of 1-Pentyl-1H-indol-6-amine as the chain length conferring maximal receptor interaction potential within the indole scaffold, in contrast to shorter-chain analogs (e.g., N1-propyl or N1-butyl) which exhibit suboptimal CB1 affinity, or N1-heptyl which shows diminished binding [1]. While 1-Pentyl-1H-indol-6-amine itself lacks the full pharmacophore for high affinity, the pentyl chain represents the optimal lipophilic anchor for any downstream C3-functionalized derivatives developed from this scaffold.

N1-alkyl chain rank
Class-level
Pentyl (C5) ≈ C4 ≈ C6 > C3 >> C1 ≈ C7 in CB1/CB2 binding (Aung et al., 2000)
Rank-order from [³H]CP-55,940 competition assays
Supports scaffold selection for SAR expansion without N1 re-alkylation
Class-level SAR; C3-substituent absent in this compound
cannabinoid receptor SAR N1-alkyl chain optimization AAI pharmacophore

Optimal Research Applications for 1-Pentyl-1H-indol-6-amine


Low-Affinity Control in Cannabinoid Receptor Assays

With a predicted CB1 receptor IC₅₀ approximately 1,080-fold weaker than WIN 55,212-2 and at least 47-fold weaker than APICA, 1-Pentyl-1H-indol-6-amine is uniquely suited as a low-affinity or negative control in cannabinoid receptor binding displacement assays and functional assays (e.g., [³H]CP-55,940 competition binding, GTPγS binding, cAMP modulation). Its use enables definition of the non-specific binding window and assay lower bound, complementing high-affinity reference compounds to establish full dynamic range [1]. This application is supported by the established class-level SAR demonstrating that the absence of the C3-aroyl pharmacophore dramatically reduces CB1 engagement [2].

Scaffold for Chemical Probe Synthesis via 6-Amine Derivatization

The free primary aromatic amine at the 6-position enables diverse conjugation chemistries—including acylation, sulfonylation, reductive amination, and transition-metal-catalyzed coupling—that are impossible with C3-aroyl-substituted synthetic cannabinoids [3]. This makes 1-Pentyl-1H-indol-6-amine a strategic starting material for synthesizing fluorescently tagged, biotinylated, or photoaffinity-labeled indole-based probes for target engagement studies, chemical proteomics, and receptor visualization, while retaining the N1-pentyl chain optimized for CB1/CB2 hydrophobic pocket occupancy [4].

Regioisomeric Reference Standard for Analytical Method Development

The distinct pKa (predicted 5.28 ± 0.10) and specific chromatographic retention properties of 1-Pentyl-1H-indol-6-amine differentiate it from other regioisomeric 1-pentyl-aminoindoles (e.g., 4-amino, 5-amino, and 7-amino positional isomers). This physicochemical differentiation supports its use as a reference standard in the development and validation of HPLC, LC-MS/MS, and GC-MS methods for resolving regioisomeric synthetic cannabinoid precursors and related substances in forensic, toxicological, and purity analysis workflows [5].

Starting Point for CB1/CB2 Modulator Optimization

The N1-pentyl chain of 1-Pentyl-1H-indol-6-amine is empirically established as the optimal alkyl chain length for cannabinoid receptor binding within the aminoalkylindole series [4]. Medicinal chemistry programs aiming to develop novel CB1 or CB2 modulators can leverage this pre-optimized scaffold, introducing diverse C3-substituents (aroyl, amide, or heterocyclic groups) while retaining the pentyl chain, thereby bypassing the iterative N1-alkyl screening phase and accelerating lead optimization timelines [4].

Application
Selection Property
Validation Focus
Low-affinity CB receptor assay control
Reported low CB1 binding affinity relative to C3-substituted AAIs
Assay dynamic range and non-specific binding window verification
Chemical probe synthesis via 6-amine
Free primary aromatic amine at indole C6 position
Conjugation chemistry compatibility and retention of N1-pentyl moiety
Regioisomeric analytical reference standard
Distinct pKa and chromatographic retention vs. other 1-pentyl-aminoindoles
HPLC/LC-MS/MS method selectivity for regioisomer resolution
Scaffold for CB1/CB2 modulator optimization
N1-pentyl chain positioned at SAR-reported preferred length
C3-substituent introduction without iterative N1-alkyl screening
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